N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-2-(2-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C19H17FN2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(26-19(21-11)13-6-4-5-7-14(13)20)18(23)22-15-9-8-12(24-2)10-16(15)25-3/h4-10H,1-3H3,(H,22,23) |
InChI Key |
WZEJEWPZVATWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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